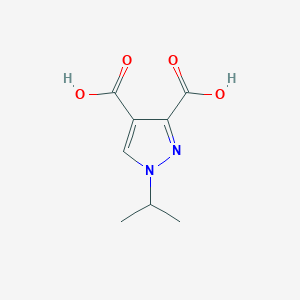

1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group and two carboxylic acid groups at the 3 and 4 positions. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid can be synthesized through the alkaline hydrolysis and oxidation of 1-aryl-4-formyl-1H-pyrazole-3-carboxylic esters with hydrogen peroxide in an aqueous medium . This method involves treating the esters with an aqueous solution of sodium hydroxide at 40-50°C, followed by oxidation with 30% hydrogen peroxide at room temperature .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of cost-effective and environmentally friendly catalysts, such as Amberlyst-70, is also explored to enhance the efficiency of the process .

化学反応の分析

Types of Reactions: 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an alkaline medium.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various electrophiles and nucleophiles under suitable conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

科学的研究の応用

Pharmacological Applications

1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid has been studied for its potential therapeutic effects. Its derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, show significant antimicrobial properties. For instance, studies have demonstrated their effectiveness against various bacterial and fungal strains, suggesting potential as new antimicrobial agents .

- Antitumor Activity : Some derivatives have been evaluated for antitumor effects. A study highlighted that certain pyrazole carboxylic acids could inhibit tumor growth in vitro and in vivo, leading to further exploration of their mechanisms of action .

- Anticonvulsant Properties : The compound has also been investigated for its anticonvulsant effects. Specific derivatives have shown promise in reducing seizure activity in animal models, indicating potential for development into anticonvulsant medications .

Agricultural Applications

This compound is utilized in agricultural chemistry primarily as a fungicide:

- Fungicidal Activity : The compound has been identified as a precursor for synthesizing fungicides. Its derivatives are effective against various fungal pathogens affecting crops. The annual production of fungicides derived from pyrazole compounds exceeds 30,000 metric tons, highlighting their significance in agricultural practices .

Material Science Applications

The compound's unique structural properties lend themselves to applications in material science:

- Synthesis of Polymers : this compound can be used as a building block for synthesizing novel polymers with specific properties. These polymers can be tailored for applications in coatings and adhesives due to their enhanced thermal stability and mechanical strength .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmacology | Antimicrobial agents | Effective against bacteria and fungi |

| Antitumor agents | Inhibits tumor growth | |

| Anticonvulsant medications | Reduces seizure activity | |

| Agriculture | Fungicides | Effective against crop pathogens |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various pyrazole derivatives revealed that this compound exhibited broad-spectrum antimicrobial activity. The study tested the compound against multiple strains of bacteria and fungi, demonstrating significant inhibition zones compared to control groups .

- Fungicide Development : Research focused on developing new fungicides from pyrazole derivatives showed that formulations containing this compound effectively controlled fungal diseases in agricultural settings. Field trials indicated improved crop yields when treated with these formulations .

- Polymer Application Study : A recent investigation into the use of this compound in polymer synthesis showed promising results in creating materials with enhanced properties suitable for industrial applications. The synthesized polymers demonstrated superior adhesion and resistance to environmental factors .

作用機序

The mechanism of action of 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. Additionally, it increases the expression of antioxidant enzymes such as superoxide dismutase and catalase.

類似化合物との比較

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 3 and 5 positions.

1-aryl-1H-pyrazole-3,4-dicarboxylic acids: Differ in the substituent at the 1 position.

Uniqueness: 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit pro-inflammatory cytokines and activate antioxidant pathways makes it a promising candidate for therapeutic applications.

生物活性

1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid (IPPDCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O₄

- Molecular Weight : 198.18 g/mol

- Structure : The compound features a five-membered pyrazole ring with an isopropyl group at the 1-position and two carboxylic acid groups at the 3 and 4 positions. This unique substitution pattern enhances its reactivity and biological activity.

IPPDCA exhibits its biological effects primarily through:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), which are crucial mediators in inflammatory responses. This inhibition suggests a potential role in treating inflammatory diseases.

- Antioxidant Properties : The compound enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that IPPDCA effectively reduces inflammation by modulating various signaling pathways. It has shown promise in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

| Study | Findings |

|---|---|

| Demonstrated inhibition of NO and PGE₂ production in vitro. | |

| Increased SOD and catalase levels in treated cells, indicating enhanced antioxidant defense. |

Antitumor Potential

Pyrazole derivatives are known for their anticancer properties. Although direct studies on IPPDCA's antitumor effects are scarce, its structural similarities to other bioactive pyrazoles suggest potential efficacy against cancer cell lines. Research on related compounds indicates that they can inhibit key cancer-related enzymes and pathways .

Case Studies

- Inflammation Model : In a controlled study involving animal models of induced inflammation, IPPDCA administration resulted in significant reductions in inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory disorders.

- Oxidative Stress Assessment : In vitro assays demonstrated that treatment with IPPDCA led to a marked increase in antioxidant enzyme activity, correlating with decreased levels of reactive oxygen species (ROS) in cellular models subjected to oxidative stress.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of IPPDCA, a comparison with structurally similar pyrazole derivatives is presented:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H-Pyrazole-4-carboxylic acid | C₄H₅N₃O₂ | Simpler structure without isopropyl group |

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | C₇H₈N₂O₂ | Contains methyl groups; different reactivity |

| 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester | C₁₀H₁₄BNO₄ | Used in synthesizing phosphodiesterase inhibitors |

特性

IUPAC Name |

1-propan-2-ylpyrazole-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(2)10-3-5(7(11)12)6(9-10)8(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYGSSHLXMXAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。